

# Physical and chemical properties of 1-(2-Aminopyridin-3-yl)ethanol.

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## Compound of Interest

Compound Name: 1-(2-Aminopyridin-3-yl)ethanol

Cat. No.: B3291112

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An In-Depth Technical Guide to **1-(2-Aminopyridin-3-yl)ethanol**: Physicochemical Properties, Synthesis, and Characterization

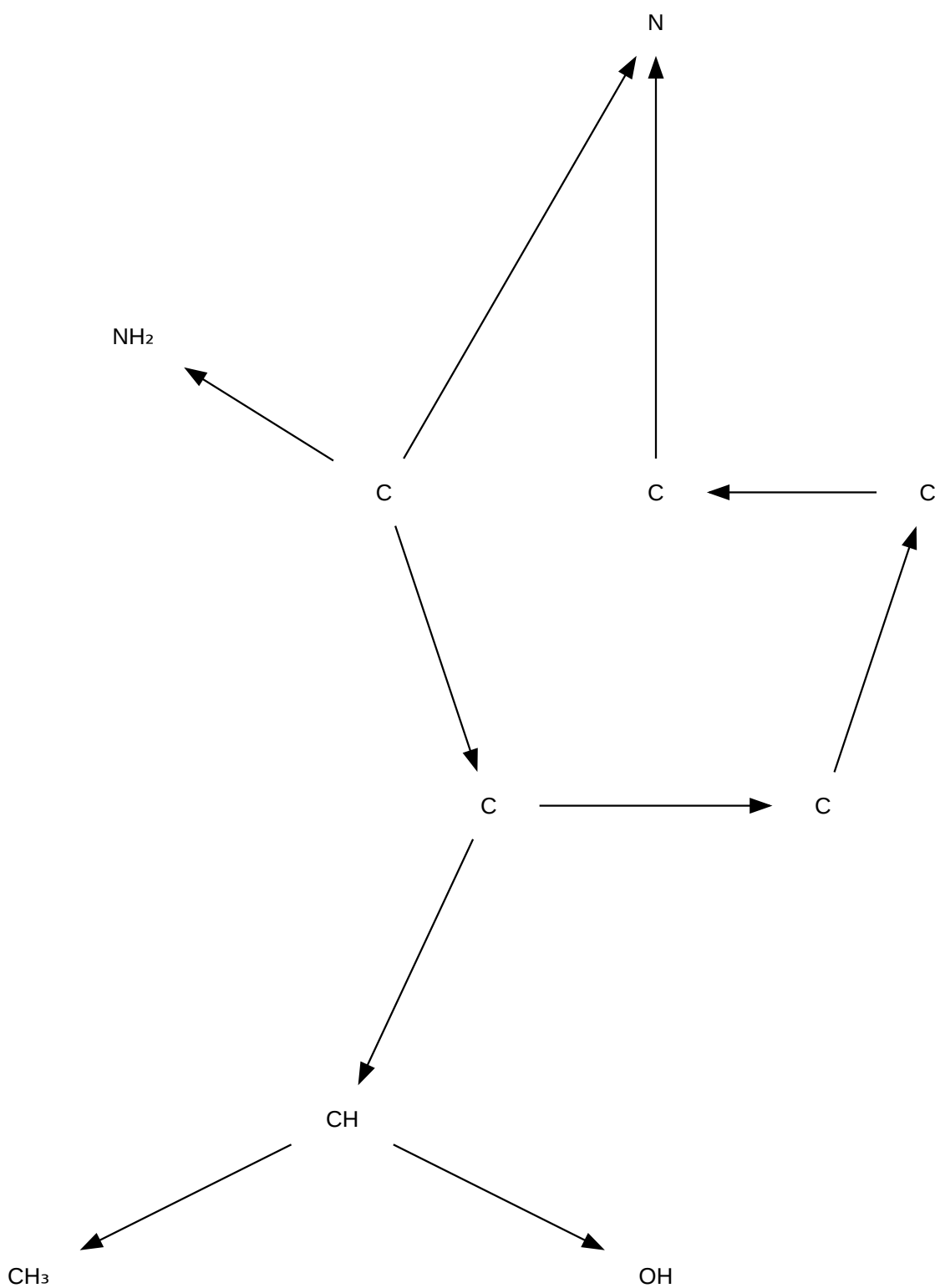
This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(2-Aminopyridin-3-yl)ethanol**, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document leverages a combination of data from structurally similar analogs, established principles of physical organic chemistry, and computational predictions to offer a robust and scientifically grounded profile. This approach mirrors the practical methodologies employed in modern chemical research for the characterization of novel compounds.

## Introduction and Significance

**1-(2-Aminopyridin-3-yl)ethanol** belongs to the class of aminopyridines, which are recognized as important pharmacophores in medicinal chemistry. The 2-aminopyridine moiety, in particular, is a key structural component in a variety of bioactive molecules and serves as a versatile building block in the synthesis of complex pharmaceuticals.<sup>[1]</sup> The introduction of a 1-hydroxyethyl group at the 3-position adds a chiral center and a functional handle for further molecular elaboration, making this compound a potentially valuable intermediate for creating diverse chemical libraries for drug discovery. Its structure suggests potential applications in the development of agents targeting a range of biological pathways, including those involved in neurological disorders and inflammatory processes.<sup>[1]</sup>

## Molecular Structure and Identification

The molecular structure of **1-(2-Aminopyridin-3-yl)ethanol** consists of a pyridine ring substituted with an amino group at the 2-position and a 1-hydroxyethyl group at the 3-position.



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Caption: Chemical structure of **1-(2-Aminopyridin-3-yl)ethanol**.

Table 1: Compound Identification

Identifier	Value	Reference
CAS Number	869567-91-9	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	138.17 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	(S)-1-(2-aminopyridin-3-yl)ethan-1-ol	<a href="#">[3]</a>

## Physicochemical Properties

Direct experimental data for the physicochemical properties of **1-(2-Aminopyridin-3-yl)ethanol** are not readily available in the literature. Therefore, the following properties are estimated based on the analysis of structurally related compounds and general chemical principles.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Basis for Prediction and Remarks
Melting Point (°C)	65-75	The parent compound, 3-aminopyridine, has a melting point of 60-63 °C.[4] The addition of the hydroxyethyl group would likely increase the melting point due to increased molecular weight and potential for hydrogen bonding.
Boiling Point (°C)	> 250	The boiling point of the related compound 2-(3-Aminophenyl)ethanol is 293 °C.[5] Due to strong intermolecular hydrogen bonding from both the amino and hydroxyl groups, a high boiling point is expected.
pKa (Conjugate Acid)	5.0 - 6.0	The pKa of the conjugate acid of 2-(pyridin-2-yl)ethanol is 5.31.[6] The amino group at the 2-position is expected to have a slight influence on the basicity of the pyridine nitrogen.
LogP	~1.3	A LogP of 1.29830 is reported for the (S)-enantiomer, indicating moderate lipophilicity.[3]

## Solubility

The solubility of **1-(2-Aminopyridin-3-yl)ethanol** is predicted based on its functional groups: an aromatic amine, a primary alcohol, and a pyridine ring.

- Water: The presence of the amino and hydroxyl groups, capable of hydrogen bonding, suggests moderate solubility in water.
- Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to favorable hydrogen bonding interactions.<sup>[7][8]</sup>
- Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.
- Nonpolar Solvents (e.g., Hexane): Low solubility is expected due to the polar nature of the molecule.

## Spectroscopic Profile (Predicted)

The following sections detail the predicted spectroscopic data for **1-(2-Aminopyridin-3-yl)ethanol**, which are essential for its identification and characterization. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present.

### <sup>1</sup>H NMR Spectroscopy

- Pyridine Ring Protons (3H, in the range of  $\delta$  6.5-8.0 ppm): Three distinct signals are expected, likely appearing as doublets or doublets of doublets.
- Amino Protons (2H, broad singlet,  $\delta$  4.5-5.5 ppm): The chemical shift can vary depending on the solvent and concentration.
- Hydroxyl Proton (1H, broad singlet,  $\delta$  3.0-4.0 ppm): The chemical shift is also solvent and concentration-dependent.
- Methine Proton (-CH(OH)-) (1H, quartet,  $\delta$  4.8-5.2 ppm): This proton is coupled to the adjacent methyl protons.
- Methyl Protons (-CH<sub>3</sub>) (3H, doublet,  $\delta$  1.3-1.6 ppm): These protons are coupled to the adjacent methine proton.

### <sup>13</sup>C NMR Spectroscopy

- Pyridine Ring Carbons (5C, in the range of  $\delta$  110-160 ppm): Five distinct signals are expected, with the carbon bearing the amino group (C2) being the most upfield.
- Methine Carbon (-CH(OH)-) (1C,  $\delta$  65-75 ppm): The attachment to the electronegative oxygen atom results in a downfield shift.<sup>[9][10]</sup>
- Methyl Carbon (-CH<sub>3</sub>) (1C,  $\delta$  20-30 ppm): This signal is expected in the typical aliphatic region.<sup>[9][10]</sup>

## Infrared (IR) Spectroscopy

- O-H Stretch (alcohol): Broad band around 3200-3600 cm<sup>-1</sup>.
- N-H Stretch (amine): Two sharp bands in the region of 3300-3500 cm<sup>-1</sup>.
- C-H Stretch (aromatic): Peaks above 3000 cm<sup>-1</sup>.
- C-H Stretch (aliphatic): Peaks just below 3000 cm<sup>-1</sup>.
- C=C and C=N Stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm<sup>-1</sup> region.
- C-O Stretch (alcohol): Strong band around 1050-1150 cm<sup>-1</sup>.

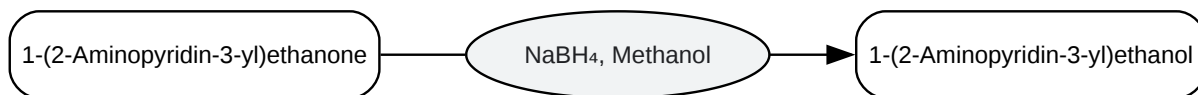
## Mass Spectrometry

- Molecular Ion (M<sup>+</sup>): A prominent peak is expected at m/z = 138.
- Major Fragmentation Pathways:
  - Loss of a methyl group (-CH<sub>3</sub>) to give a fragment at m/z = 123.
  - Loss of water (-H<sub>2</sub>O) from the molecular ion.
  - Cleavage of the C-C bond between the pyridine ring and the ethanol side chain.

## Synthesis and Reactivity

### Proposed Synthesis

A plausible synthetic route to **1-(2-Aminopyridin-3-yl)ethanol** involves the reduction of the corresponding ketone, 1-(2-aminopyridin-3-yl)ethanone.



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Caption: Proposed synthesis of **1-(2-Aminopyridin-3-yl)ethanol** via reduction.

#### Experimental Protocol: Synthesis

- **Dissolution:** Dissolve 1-(2-aminopyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reduction:** Add sodium borohydride (NaBH<sub>4</sub>) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by the slow addition of water.
- **Extraction:** Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel.

## Reactivity

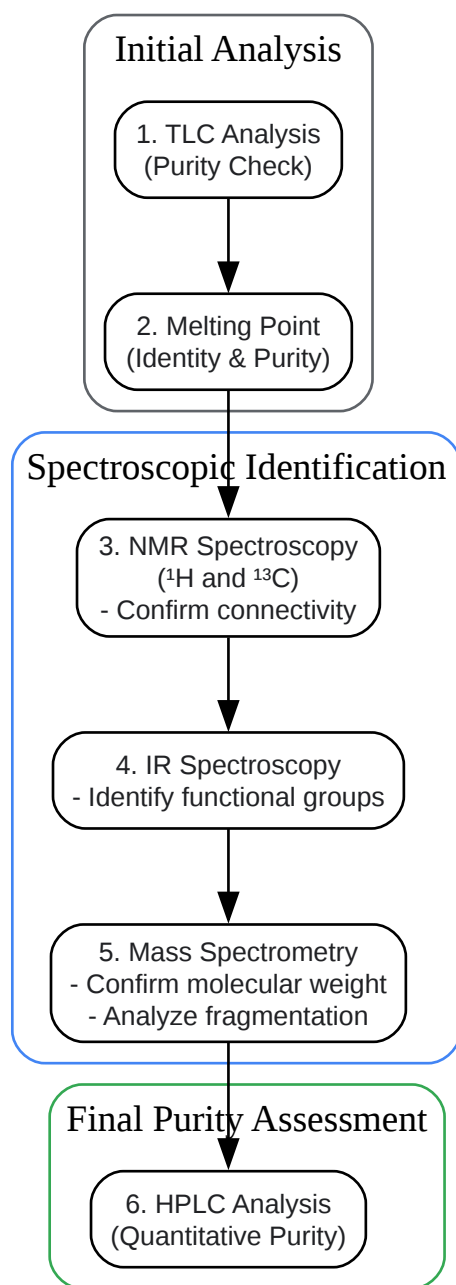
The reactivity of **1-(2-Aminopyridin-3-yl)ethanol** is dictated by its three primary functional groups:



- **Amino Group:** The primary amino group is nucleophilic and can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases.
- **Hydroxyl Group:** The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution.
- **Pyridine Ring:** The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although the activating effect of the amino group can also facilitate electrophilic substitution under certain conditions.

## Experimental Characterization Workflow

The following workflow outlines the standard procedures for the comprehensive characterization of a synthesized batch of **1-(2-Aminopyridin-3-yl)ethanol**.



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Caption: A standard workflow for the characterization of **1-(2-Aminopyridin-3-yl)ethanol**.

## Computational Properties and Drug-Likeness

In modern drug discovery, computational (in silico) methods are routinely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities.<sup>[11][12][13]</sup>

Table 3: Predicted ADME and Drug-Likeness Properties

Parameter	Predicted Value	Significance
Topological Polar Surface Area (TPSA)	~60-70 Å <sup>2</sup>	Indicates good potential for oral absorption and cell permeability.
Number of Hydrogen Bond Donors	2 (OH, NH <sub>2</sub> )	Conforms to Lipinski's Rule of Five.
Number of Hydrogen Bond Acceptors	3 (N, N, O)	Conforms to Lipinski's Rule of Five.
Lipinski's Rule of Five	Compliant	Suggests drug-like properties.

## Safety and Handling

Specific toxicity data for **1-(2-Aminopyridin-3-yl)ethanol** is not available. However, based on the known hazards of related aminopyridines, caution should be exercised. Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin.

### Recommended Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

## Conclusion

This technical guide provides a detailed profile of **1-(2-Aminopyridin-3-yl)ethanol**, constructed from a combination of analog data, chemical principles, and computational predictions. While direct experimental data is sparse, the information presented herein offers a solid foundation for researchers and drug development professionals working with this compound. The proposed synthetic route and characterization workflow provide practical guidance for its

preparation and validation in a laboratory setting. As with any novel compound, it is recommended that users independently verify its properties and handle it with appropriate safety precautions.

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